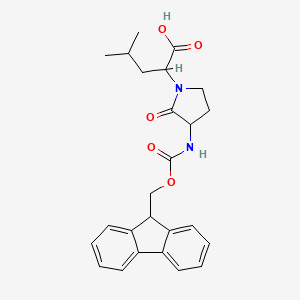
Fmoc-Freidinger s lactam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Freidinger’s lactam, also known as N-Fmoc-Freidinger’s lactam, is a conformationally restricted dipeptide peptidomimetic. It is primarily used in peptide synthesis due to its ability to mimic the structure of natural peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the synthesis process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Freidinger’s lactam typically involves the cyclization of a linear peptide precursor. One common method is the Staudinger reaction, which involves the reaction of a ketene with an imine to form a β-lactam ring. This reaction is often catalyzed by a chiral N-heterocyclic carbene, which provides high diastereoselectivity and enantioselectivity . Another method involves the use of a rhodium-hydride complex to catalyze the reduction of α,β-unsaturated esters, followed by cyclization with an imine to form the β-lactam ring .
Industrial Production Methods
Industrial production of Fmoc-Freidinger’s lactam typically involves solid-phase synthesis techniques. These methods allow for the efficient and scalable production of the compound. The use of polymer-supported synthesis and automated parallel synthesis techniques has greatly improved the efficiency and yield of β-lactam synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Freidinger’s lactam undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the lactam ring or other functional groups.
Substitution: Substitution reactions can be used to introduce different substituents onto the lactam ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the lactam ring, while reduction reactions may produce reduced derivatives. Substitution reactions can introduce various substituents onto the lactam ring or other parts of the molecule .
Aplicaciones Científicas De Investigación
Fmoc-Freidinger’s lactam has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of peptides and peptidomimetics, which are important for studying protein structure and function.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-protein interactions.
Medicine: Fmoc-Freidinger’s lactam is used in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Fmoc-Freidinger’s lactam involves its ability to mimic the structure of natural peptides. This allows it to interact with specific enzymes or receptors in a manner similar to natural peptides. The compound can bind to the active site of enzymes or receptors, thereby inhibiting their activity or modulating their function. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Penems: These compounds have a similar β-lactam ring structure but differ in their side chains and overall structure.
Carbapenems: These compounds also have a β-lactam ring but are characterized by a different ring structure and substituents.
Cephalosporins: These compounds have a β-lactam ring fused to a six-membered dihydrothiazine ring.
Uniqueness
Fmoc-Freidinger’s lactam is unique due to its conformationally restricted structure, which provides high stability and specificity in peptide synthesis. The presence of the Fmoc protecting group also allows for efficient and selective protection of the amino group during synthesis, making it a valuable tool in peptide chemistry .
Propiedades
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-15(2)13-22(24(29)30)27-12-11-21(23(27)28)26-25(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-22H,11-14H2,1-2H3,(H,26,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIWMZZNSZSFPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1CCC(C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

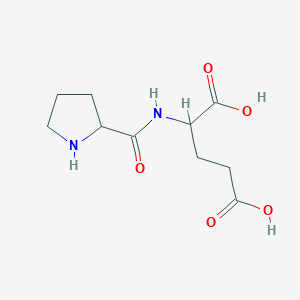
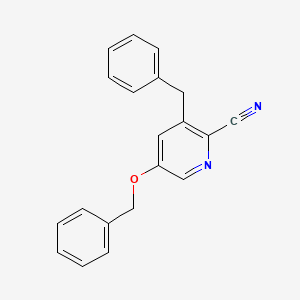
![2-hydroxy-5-nitrobenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B13382867.png)
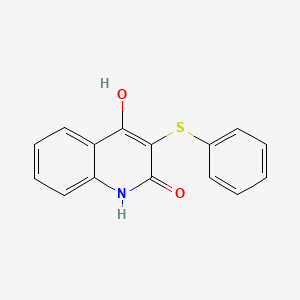
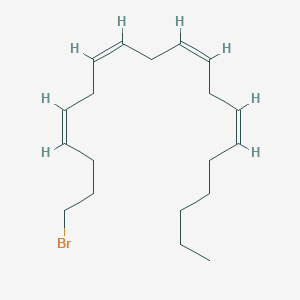
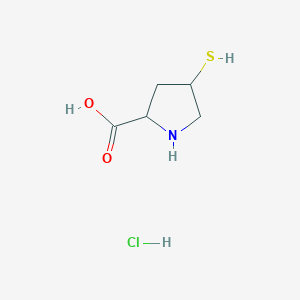
![6-Amino-5-[(4-methoxybenzylidene)amino]pyrimidin-4-ol](/img/structure/B13382897.png)
![N-[(E)-[5-bromo-2-hydroxy-3-[(E)-(tridecanoylhydrazinylidene)methyl]phenyl]methylideneamino]tridecanamide](/img/structure/B13382902.png)
![6-[6-(Methoxymethyl)pyridin-3-yl]-4-[1-(oxan-4-yl)ethylamino]quinoline-3-carboxamide](/img/structure/B13382909.png)

![(3S)-8-Boc-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13382917.png)
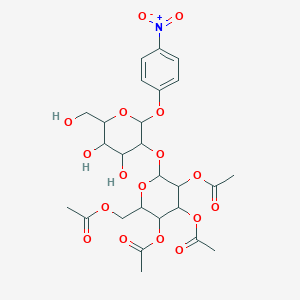
![2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid](/img/structure/B13382942.png)
